4-(1-Aminocyclobutyl)phenol
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Overview
Description
4-(1-Aminocyclobutyl)phenol is an organic compound with the molecular formula C10H13NO It features a phenol group substituted with a 1-aminocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclobutyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-bromophenol with 1-aminocyclobutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminocyclobutyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (KSO3)2NO
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Scientific Research Applications
4-(1-Aminocyclobutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclobutyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression.
Comparison with Similar Compounds
4-(1-Aminocyclobutyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in the para position.
Pyrogallol: A phenolic compound with three hydroxyl groups in the 1,2,3 positions.
Uniqueness
This compound is unique due to the presence of the 1-aminocyclobutyl group, which imparts distinct chemical and biological properties compared to other phenolic compounds .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(1-aminocyclobutyl)phenol |
InChI |
InChI=1S/C10H13NO/c11-10(6-1-7-10)8-2-4-9(12)5-3-8/h2-5,12H,1,6-7,11H2 |
InChI Key |
HPTBGWHGKNLUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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